molecular formula C17H24O5 B1263350 1-O-Acetyl britannilactone

1-O-Acetyl britannilactone

Cat. No. B1263350
M. Wt: 308.4 g/mol
InChI Key: QKUFZFLZBUSEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Acetyl britannilactone is a natural product found in Inula japonica and Pentanema britannicum with data available.

Scientific Research Applications

Inhibitory Effects on Nitric Oxide Production

1-O-acetyl britannilactone, isolated from Inula britannica L., exhibits significant inhibitory effects on nitric oxide production. It has demonstrated a more potent activity than the positive control in inhibiting inducible nitric oxide synthase (iNOS), with an IC50 value of 22.1 μM (K. Je et al., 2004).

Modulation of NF-kappaB Activation

Research indicates that acetylbritannilactone analogues, such as 1-O-acetylbritannilactone, play a role in modulating NF-kappaB activation. These compounds have shown effectiveness in suppressing the nuclear translocation of NF-kappaB p65, suggesting potential anti-inflammatory applications (Yueping Liu et al., 2009).

Protective Effects in Liver Cell Injury

1-O-Acetylbritannilactone has shown protective effects against alcohol-induced liver cell injury. It aids in decreasing oxidative damage by modulating levels of reactive oxygen species and antioxidative enzymes, such as catalase and glutathione peroxidase, in liver cells. Additionally, it influences apoptosis and inflammation through the ROS/Akt/NF-κB signaling pathway (Lishuang Xie et al., 2022).

Anti-Melanogenic Activity

1-O-acetylbritannilactone exhibits anti-melanogenic activity, particularly in inhibiting melanin synthesis in melanoma cells. This compound has been found to reduce melanin production in a dose-dependent manner and affects tyrosinase activity, potentially making it a candidate for skin-lightening agents (Soo-Jin Choo et al., 2014).

Effects on Vascular Endothelial Cells

Studies have demonstrated that 1-O-acetylbritannilactone affects vascular endothelial growth factor (VEGF) signaling and angiogenesis in endothelial cells. It promotes VEGF-induced cell proliferation and migration, suggesting potential therapeutic applications in cardiovascular diseases (Jingshan Zhao et al., 2016).

Anti-Proliferative Activities in Cancer Cell Lines

1-O-acetylbritannilactone has shown anti-proliferative effects on various cancer cell lines, including human leukemia and lung adenocarcinoma cells. Its combination with chemotherapeutic agents like gemcitabine indicates enhanced efficacy in inducing apoptosis and inhibiting cell growth in cancer cells (Bingzhe Wang et al., 2016).

properties

IUPAC Name

4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFZFLZBUSEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Acetyl britannilactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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